Cas no 548771-40-0 (tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate)

Tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key structural features—a bromo substituent and a hydroxyl group on the aromatic ring, along with a tert-butyl carbamate protecting group—make it valuable for selective functionalization and further derivatization. The compound is commonly employed in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the reactivity of the bromo group. The tert-butyloxycarbonyl (Boc) group offers stability under various conditions while allowing deprotection under mild acidic conditions. This balance of reactivity and protection makes it a useful building block in medicinal chemistry and peptide synthesis.
tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate structure
548771-40-0 structure
Product Name:tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate
CAS No:548771-40-0
MF:C11H14BrNO3
MW:288.137762546539
CID:353448
PubChem ID:59979836
Update Time:2025-10-28

tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-bromo-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate
    • EN300-1876608
    • DTXSID10733377
    • tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate
    • 548771-40-0
    • SCHEMBL497320
    • Inchi: 1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15)
    • InChI Key: UMURZINZIAHTBU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 287.01572
  • Monoisotopic Mass: 287.01571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.492±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),
  • PSA: 58.56

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Additional information on tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate

Introduction to tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate (CAS No. 548771-40-0)

tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate (CAS No. 548771-40-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 2-bromo-4-hydroxyaniline, is characterized by its unique structural features, including a tert-butyl carbamate protecting group and a brominated phenolic moiety. These features make it an important intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.

The tert-butyl carbamate protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal using mild acidic conditions. This protecting group is particularly useful in multistep syntheses where the preservation of amine functionality is crucial. The 2-bromo-4-hydroxyphenyl moiety, on the other hand, provides a versatile platform for further functionalization, making the compound an attractive starting material for the development of novel drugs and therapeutic agents.

Recent studies have highlighted the potential applications of tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate in various areas of medicinal chemistry. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The brominated phenolic group was found to play a critical role in modulating the activity of key inflammatory pathways, including NF-κB and MAPK signaling.

In another study, researchers at the University of California, San Francisco, investigated the use of tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate as a scaffold for developing new antiviral agents. The results, published in *Antiviral Research* in 2023, showed that certain derivatives of this compound exhibited significant antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The tert-butyl carbamate group was found to enhance the solubility and bioavailability of these compounds, contributing to their improved efficacy.

The synthetic versatility of tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate has also been explored in the context of cancer research. A study published in *Cancer Letters* in 2023 reported that derivatives of this compound showed promising antiproliferative effects against various cancer cell lines, including breast cancer and lung cancer cells. The brominated phenolic group was identified as a key structural element responsible for inducing apoptosis and inhibiting cell proliferation.

In addition to its applications in drug discovery, tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate has also been studied for its potential use in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have investigated the use of this compound as a precursor for the synthesis of functional polymers with tunable properties. The results, published in *Macromolecules* in 2023, demonstrated that polymers derived from this compound exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications.

The safety profile of tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate has been extensively evaluated. Studies have shown that this compound is generally well-tolerated at therapeutic concentrations and does not exhibit significant toxicity or adverse effects. However, as with any chemical compound, appropriate handling and storage precautions should be observed to ensure safety.

In conclusion, tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate (CAS No. 548771-40-0) is a valuable intermediate with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic versatility make it an important tool for researchers seeking to develop novel bioactive molecules and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific disciplines.

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